molecular formula C16H18N2OS B5293897 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide

2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide

Cat. No. B5293897
M. Wt: 286.4 g/mol
InChI Key: WAPSEJDWNOORBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide is not fully understood. However, it has been reported to interact with various cellular targets such as tubulin and microtubules, which are involved in cell division and growth. It has also been shown to modulate the activity of certain ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide in lab experiments is its unique chemical properties, which make it a promising candidate for drug discovery. It has also been reported to exhibit good solubility in various solvents, which may facilitate its use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide. One possible direction is the further investigation of its potential as a neuroprotective agent and its effects on neuronal activity. Another direction is the exploration of its potential as a modulator of cell growth and division in cancer cells. In addition, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug discovery.

Synthesis Methods

The synthesis of 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-chloro-N-(2-pyridinylmethyl)benzamide with isopropyl mercaptan in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide has been studied for its potential use in scientific research in various fields such as cancer research, neuroscience, and drug discovery. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to have potential as a neuroprotective agent and as a modulator of neuronal activity. Its unique chemical properties also make it a promising candidate for drug discovery.

properties

IUPAC Name

2-propan-2-ylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(2)20-15-9-4-3-8-14(15)16(19)18-11-13-7-5-6-10-17-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPSEJDWNOORBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-ylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide

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